molecular formula C17H23N3O3 B13026886 tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13026886
M. Wt: 317.4 g/mol
InChI Key: AOCQSLGSWLNHMJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

Chemical Reactions Analysis

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter release .

Comparison with Similar Compounds

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is compared with other spirocyclic oxindole derivatives, such as:

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 7-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21)

InChI Key

AOCQSLGSWLNHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)N)NC2=O

Origin of Product

United States

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